molecular formula C18H10F3N3 B2463611 2-{1-[(DIPHENYLMETHYLIDENE)AMINO]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE CAS No. 391222-11-0

2-{1-[(DIPHENYLMETHYLIDENE)AMINO]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE

Cat. No.: B2463611
CAS No.: 391222-11-0
M. Wt: 325.294
InChI Key: ZIWPJNQNLTVFPS-UHFFFAOYSA-N
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Description

2-{1-[(DIPHENYLMETHYLIDENE)AMINO]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a diphenylmethylidene group, an amino group, and a trifluoroethylidene group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(DIPHENYLMETHYLIDENE)AMINO]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE typically involves the reaction of diphenylmethanone with glycine ethyl ester hydrochloride in the presence of a catalyst such as p-toluenesulfonic acid and a base like diisopropylethylamine. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 90°C) for an extended period (approximately 18 hours). The product is then isolated and purified through standard separation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(DIPHENYLMETHYLIDENE)AMINO]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[(DIPHENYLMETHYLIDENE)AMINO]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(DIPHENYLMETHYLIDENE)AMINO]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(diphenylmethylene)glycinate: Similar in structure but with different functional groups.

    N-(Diphenylmethylene)aminoacetonitrile: Shares the diphenylmethylene group but differs in other substituents.

Uniqueness

2-{1-[(DIPHENYLMETHYLIDENE)AMINO]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2-[1-(benzhydrylideneamino)-2,2,2-trifluoroethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3/c19-18(20,21)17(15(11-22)12-23)24-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWPJNQNLTVFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC(=C(C#N)C#N)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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